(R)-ethyl2-amino-4-phenylbutanoate

Chiral Resolution Enantiomeric Purity Analytical Chemistry

(R)-Ethyl 2-amino-4-phenylbutanoate (CAS 124044-66-2), also known as D-Homophenylalanine ethyl ester, is a chiral, non-proteinogenic amino acid ester belonging to the class of α-amino acid derivatives. It is characterized by a four-carbon side chain terminating in a phenyl group and an ethyl ester moiety, providing a versatile chiral scaffold.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 124044-66-2
Cat. No. B044776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl2-amino-4-phenylbutanoate
CAS124044-66-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1
InChIKeyWFLQXECQLHZKMV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl 2-amino-4-phenylbutanoate (CAS 124044-66-2): A Chiral Amino Acid Ester for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-Ethyl 2-amino-4-phenylbutanoate (CAS 124044-66-2), also known as D-Homophenylalanine ethyl ester, is a chiral, non-proteinogenic amino acid ester belonging to the class of α-amino acid derivatives. It is characterized by a four-carbon side chain terminating in a phenyl group and an ethyl ester moiety, providing a versatile chiral scaffold [1]. The compound is primarily utilized as a chiral building block in asymmetric organic synthesis and as a key intermediate in the production of complex pharmaceutical agents .

Why Generic (R)-Ethyl 2-amino-4-phenylbutanoate Cannot Be Substituted: The Criticality of Enantiopurity in Downstream Applications


In scientific and industrial settings, the interchangeability of chiral compounds is not a given. For (R)-ethyl 2-amino-4-phenylbutanoate, substitution with its (S)-enantiomer (CAS 46460-23-5) or the racemic mixture (CAS 46460-24-6) is precluded by the stringent stereochemical requirements of its primary applications. The (R)-configuration is essential for the synthesis of specific chiral ligands used in asymmetric catalysis, as demonstrated by its role as a precursor to (R)-2-amino-4-phenylbutan-1-ol . Furthermore, quantifiable differences in optical rotation provide a clear, verifiable metric for ensuring the correct enantiomer is procured . Using the incorrect enantiomer would lead to a failure in the intended stereoselective reaction or produce a product with the wrong three-dimensional configuration.

Quantitative Evidence for (R)-Ethyl 2-amino-4-phenylbutanoate (CAS 124044-66-2) Differentiation


Chiral Purity: Optical Rotation as a Definitive Differentiator from the (S)-Enantiomer

The (R)-enantiomer of ethyl 2-amino-4-phenylbutanoate (as its hydrochloride salt) exhibits a specific optical rotation of [α]/D -38.0±2.0° (c = 1 in H2O) . This is in direct opposition to the (S)-enantiomer (L-Homophenylalanine ethyl ester hydrochloride), which has a reported specific rotation of [α]20/D +37.0 to +40.0° under identical conditions (c = 1 in H2O) . This clear, quantifiable difference allows for unambiguous identification and quality control, ensuring the correct stereoisomer is obtained.

Chiral Resolution Enantiomeric Purity Analytical Chemistry

Enantiomeric Excess (e.e.) Achievable via Established Synthetic Routes

A practical synthetic route starting from L-malic acid provides d-homophenylalanine ethyl ester hydrochloride with an excellent optical purity of 99% enantiomeric excess (e.e.) and an overall yield of 49% [1]. This demonstrates that the target compound can be reliably produced with high stereochemical integrity, a critical factor for its use as a chiral building block.

Asymmetric Synthesis Process Chemistry Chiral Intermediate

Specific Application: A Precursor to a High-Value Chiral Bis(oxazoline) Ligand

The (R)-enantiomer is explicitly used to synthesize (R)-2-amino-4-phenylbutan-1-ol, which is a critical intermediate for the preparation of 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine, a chiral pyridine bis(oxazoline) ligand . This ligand is employed in nickel-catalyzed asymmetric Negishi cross-couplings, a reaction where the chiral environment is paramount [1]. The (S)-enantiomer would lead to the (4S)-ligand, which produces the opposite enantiomer of the target product.

Asymmetric Catalysis Chiral Ligands Organometallic Chemistry

Validated Application Scenarios for (R)-Ethyl 2-amino-4-phenylbutanoate in Research and Industry


Asymmetric Catalysis: Synthesis of Chiral Bis(oxazoline) Ligands

This compound is the preferred starting material for the synthesis of (R)-2-amino-4-phenylbutan-1-ol, a key intermediate in the production of the chiral ligand 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. This ligand is critical for nickel-catalyzed asymmetric Negishi cross-couplings, enabling the enantioselective synthesis of complex organic molecules .

Peptide and Peptidomimetic Synthesis

As a protected D-amino acid derivative, (R)-ethyl 2-amino-4-phenylbutanoate is suitable for solid-phase and solution-phase peptide synthesis. Its use introduces a non-natural amino acid residue into peptide chains, which can enhance metabolic stability and modulate biological activity. The compound's reaction suitability for solution-phase peptide synthesis is noted by commercial suppliers .

Pharmaceutical Intermediate Quality Control

For procurement in a GMP or research setting, the specific optical rotation ([α]/D -38.0±2.0°, c = 1 in H2O for the HCl salt) serves as a critical release specification . This value directly confirms the identity and enantiopurity of the material, distinguishing it from the (S)-enantiomer ([α]20/D +37.0 to +40.0°) and preventing misidentification that could derail a stereospecific synthetic route .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-ethyl2-amino-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.